molecular formula C29H28N2O3 B2700206 4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one CAS No. 919757-83-8

4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one

Cat. No. B2700206
CAS RN: 919757-83-8
M. Wt: 452.554
InChI Key: FHBDTVSOINKDDC-UHFFFAOYSA-N
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Description

The compound appears to contain a benzhydrylpiperazine moiety, a chromenone moiety, and an ethyl ketone linker. Benzhydrylpiperazine derivatives have been studied for their potential biological activities . Chromenone, also known as coumarin, is a fragrant organic compound that has been used in the manufacture of perfumes and as a precursor for the synthesis of a number of synthetic anticoagulant pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely show the typical features of benzhydrylpiperazines and chromenones, including aromatic rings and a piperazine ring. The exact structure would depend on the specific arrangement and bonding of these components .


Chemical Reactions Analysis

Benzhydrylpiperazines can participate in various chemical reactions, particularly those involving the nitrogen atoms in the piperazine ring . Chromenones, being aromatic ketones, can undergo a variety of reactions including nucleophilic addition at the carbonyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. For example, benzhydrylpiperazines are generally solid at room temperature, while chromenones are often crystalline solids .

Scientific Research Applications

Antimicrobial and Antifungal Activities

Research has highlighted the synthesis of novel compounds related to "4-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-7-methyl-2H-chromen-2-one" exhibiting significant antimicrobial and antifungal properties. These compounds have been tested against various bacterial and fungal strains, showing inhibitory activities comparable to standard treatments. The structure-activity relationship of these compounds has been explored, revealing their potential as therapeutic agents against infectious diseases (Mandala et al., 2013).

Cardiovascular Protective Effects

Another study focused on a derivative compound's protective effects against cardiac remodeling in an induced myocardial infarction model in rats. This research demonstrates the compound's potential in reducing cardiac dysfunction markers and improving the thrombolytic process, indicating its use as a preventive agent against thrombosis in acute myocardial infarction (Emna et al., 2020).

Anticancer Potential

Investigations into N-benzhydrylpiperazine clubbed with other pharmacophores have demonstrated significant inhibitory growth effects against various cancer cells, including HeLa cancer cells. These studies shed light on the mechanisms of inducing apoptosis, suggesting the compounds' potential as chemotherapeutic agents (Khanam et al., 2018).

Antioxidant Properties

Certain derivatives have shown promising antioxidant activities in vitro, indicating their potential in mitigating oxidative stress-related diseases. The synthesis and evaluation of these compounds reveal their ability to scavenge free radicals, which could be beneficial in developing treatments for conditions associated with oxidative stress (Stanchev et al., 2009).

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and activities. It could be interesting to study its potential biological activities given the known activities of benzhydrylpiperazines and chromenones .

properties

IUPAC Name

4-[2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl]-7-methylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c1-21-12-13-25-24(20-28(33)34-26(25)18-21)19-27(32)30-14-16-31(17-15-30)29(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-13,18,20,29H,14-17,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBDTVSOINKDDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)N3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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